molecular formula C24H22ClN3O3 B2948849 4-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 361479-99-4

4-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2948849
CAS No.: 361479-99-4
M. Wt: 435.91
InChI Key: ZXRIGRCNEIIGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazoline ring fused to a 2-chloro-8-methylquinolin moiety, a phenyl group, and a 4-oxobutanoic acid side chain. The quinolin core is substituted at the 2-position with chlorine and the 8-position with a methyl group, distinguishing it from analogs with alternative substituents. The pyrazoline ring (4,5-dihydro-1H-pyrazole) contributes to conformational rigidity, while the butanoic acid chain may enhance solubility and bioavailability. Structural characterization methods, including $ ^1 \text{H} $-NMR, $ ^{13}\text{C} $-NMR, and HRMS, confirm its identity .

Properties

IUPAC Name

4-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3/c1-15-6-5-9-17-12-18(24(25)26-23(15)17)13-19-14-20(16-7-3-2-4-8-16)27-28(19)21(29)10-11-22(30)31/h2-9,12,19H,10-11,13-14H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRIGRCNEIIGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)CCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

This compound features several notable structural elements:

  • Quinoline moiety : Known for its biological significance, particularly in medicinal chemistry.
  • Pyrazole ring : Associated with a wide range of biological activities, including anti-inflammatory and anticancer effects.
  • 4-Oxobutanoic acid unit : Suggests potential applications in drug development.

Anticancer Properties

Preliminary studies indicate that the compound may exhibit significant anticancer properties. Its structural similarity to known antitumor agents suggests potential efficacy against various cancer cell lines. Research has shown that derivatives of 4-oxobutanoic acids often possess anti-inflammatory and anticancer properties, which may extend to this compound as well.

NMDA Receptor Modulation

The compound acts as a selective antagonist of the GluN2C/D subtypes of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are implicated in various neurological disorders, and the compound exhibits noncompetitive inhibition, indicating it could modulate excitatory neurotransmission without directly competing with glutamate. This mechanism highlights its potential therapeutic applications in treating neurological conditions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The reaction pathways can be tailored to enhance yield and purity, resulting in derivatives that may possess enhanced biological activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Activity : Research on similar quinoline derivatives has shown promising antibacterial and antifungal properties. For instance, azetidinone fused quinoline derivatives demonstrated significant growth inhibition against various microorganisms .
  • Anti-inflammatory Effects : Pyrazole derivatives have been studied for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Tyrosinase Inhibition : Related compounds have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The structure-dependent activity observed suggests that modifications can enhance inhibitory effects .

Data Table

Compound NameStructural FeaturesUnique Properties
2-Chloroquinoline derivativesContains a chloroquinoline structureExhibits antibacterial properties
Pyrazole derivativesFeatures a pyrazole ringKnown for anti-inflammatory effects
4-Oxobutanoic acid derivativesIncludes a 4-oxobutanoic acid unitExhibits anticancer activity

Chemical Reactions Analysis

Reactivity of the Pyrazoline Ring

The 4,5-dihydro-1H-pyrazol-1-yl core undergoes characteristic reactions:

a. Ring-opening reactions
Under acidic conditions (e.g., HCl/EtOH), the pyrazoline ring can cleave at the N–N bond, forming hydrazine derivatives. For example, treatment with HCl yields hydrazine-linked intermediates (Fig. 1A).

b. Cycloadditions
The pyrazoline’s conjugated diene system participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming bicyclic adducts (Fig. 1B).

Reaction TypeConditionsProductYield (%)Source
Acidic cleavageHCl/EtOH, 60°CHydrazine derivative72
[3+2] CycloadditionRT, CHCl₃Bicyclic isoxazoline58

Functional Group Transformations

a. Oxobutanoic acid reactions
The 4-oxobutanoic acid group participates in:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (85% yield).

  • Decarboxylation : Heating above 200°C releases CO₂, yielding a ketone intermediate.

b. Quinoline modifications
The 2-chloro-8-methylquinolin-3-yl group undergoes:

  • Nucleophilic substitution : The chlorine atom is replaced by amines (e.g., piperazine) under reflux in DMF (Table 2) .

  • Oxidation : MnO₂ oxidizes the methyl group to a carboxylic acid.

SubstrateReagentProductConditionsYield (%)
2-chloro groupPiperazine2-piperazinyl derivativeDMF, 80°C68
8-methyl groupMnO₂/H₂O8-carboxyquinoline12h, RT41

Redox Reactions

  • Pyrazoline oxidation : Treating with KMnO₄/H₂SO₄ converts the dihydropyrazoline to a pyrazole ring (90% conversion) .

  • Nitro group reduction (analog studies): Electrochemical reduction at −500 mV (vs Ag/AgCl) reduces nitro groups to amines, suggesting potential for targeted activation .

Computational Insights

DFT calculations (B3LYP/6-31G*) predict:

  • Electrophilic sites : The pyrazoline C-3 position (Fukui index = 0.12) and quinoline C-2 (0.09) are prone to electrophilic attack .

  • Solubility : LogP = 2.8 ± 0.3, indicating moderate lipophilicity .

Stability Considerations

  • Thermal degradation : TGA shows decomposition onset at 185°C, primarily via decarboxylation.

  • Photoreactivity : UV irradiation (λ = 254 nm) induces C–Cl bond homolysis, forming radical intermediates.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of pyrazoline-quinolinone hybrids. Key structural differences among analogs lie in:

  • Quinolin substituents: Position and type of halogen/methyl groups.
  • Phenyl ring substitutions : Halogens (F, Cl, Br), methoxy, or unmodified phenyl groups.
  • Synthetic yields : Ranging from 22% to 86%, influenced by steric and electronic factors during coupling reactions .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The 8-methyl group in the target compound likely enhances lipophilicity versus halogenated analogs (e.g., 12, 13), favoring membrane permeability.
  • Electron-withdrawing effects: Chlorine at the quinolin 2-position (target) vs. 6-position (compounds 12–15) may alter electron density, influencing binding to target proteins.
  • Solubility: The 4-oxobutanoic acid moiety improves aqueous solubility across all analogs, critical for bioavailability .

Q & A

Q. What methodologies are recommended for identifying degradation products under stressed stability conditions?

  • Methodology : Expose the compound to accelerated stability conditions (40°C/75% RH, acidic/alkaline hydrolysis). Analyze degradation products via LC-HRMS and fragment ion matching. Use forced degradation data to refine storage recommendations (e.g., inert atmosphere, desiccants) .

Experimental Design Considerations

Q. How can aqueous solubility challenges be addressed during formulation for in vivo studies?

  • Methodology : Employ pH-adjusted solutions (e.g., sodium bicarbonate for carboxylic acid ionization) or co-solvents (e.g., PEG-400/ethanol). Alternatively, synthesize prodrugs (e.g., ester derivatives) and assess hydrolysis rates in plasma .

Q. What in silico tools are most reliable for predicting ADMET properties of this compound?

  • Methodology : Use SwissADME for solubility/logP predictions and ProTox-II for toxicity profiling. Cross-validate with experimental Caco-2 permeability assays and Ames test results for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.